

# Spectroscopic Profile of 3-Acetamidophthalic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Acetamidophthalic Anhydride

Cat. No.: B045802

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Acetamidophthalic anhydride** (CAS No: 6296-53-3), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide
- Molecular Formula:  $C_{10}H_7NO_4$
- Molecular Weight: 205.17 g/mol

## Spectroscopic Data

The following sections present the predicted spectroscopic data for **3-Acetamidophthalic anhydride**. It is important to note that while a certificate of analysis confirms the structure is consistent with  $^1H$  NMR spectroscopy, specific experimental data is not readily available in the public domain. The data presented herein is based on computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms.

#### $^1\text{H}$ NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic-H	7.5 - 8.5	m
NH (Amide)	9.5 - 10.5	s (br)
$\text{CH}_3$ (Acetyl)	2.2 - 2.3	s

#### $^{13}\text{C}$ NMR (Carbon NMR) Data (Predicted)

Carbon Atoms	Chemical Shift ( $\delta$ , ppm)
C=O (Anhydride)	160 - 165
C=O (Amide)	168 - 170
Aromatic C-N	140 - 145
Aromatic C-C=O	135 - 140
Aromatic C-H	120 - 135
Aromatic C (quaternary)	115 - 120
$\text{CH}_3$ (Acetyl)	24 - 26

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For **3-Acetamidophthalic anhydride**, the characteristic peaks are associated with the anhydride and amide functional groups.

#### Characteristic IR Absorptions (Predicted)

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch (Anhydride)	1840 - 1870 and 1770 - 1800	Strong (two bands)
C=O Stretch (Amide I)	1680 - 1700	Strong
N-H Bend (Amide II)	1510 - 1550	Medium
C-O-C Stretch (Anhydride)	1200 - 1300	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Acetamidophthalic anhydride**, the molecular ion peak and characteristic fragments would be observed.

### Mass Spectrometry Data (Predicted)

Ion	m/z
[M] <sup>+</sup>	205.04
[M-CH <sub>2</sub> CO] <sup>+</sup>	163.03
[M-CO] <sup>+</sup>	177.04
[M-CO-CO] <sup>+</sup>	149.05

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **3-Acetamidophthalic anhydride** are not available in the cited literature. However, the following provides a general workflow for such analyses.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Acetamidophthalic anhydride** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - For  $^1H$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}C$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400  $cm^{-1}$ ).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

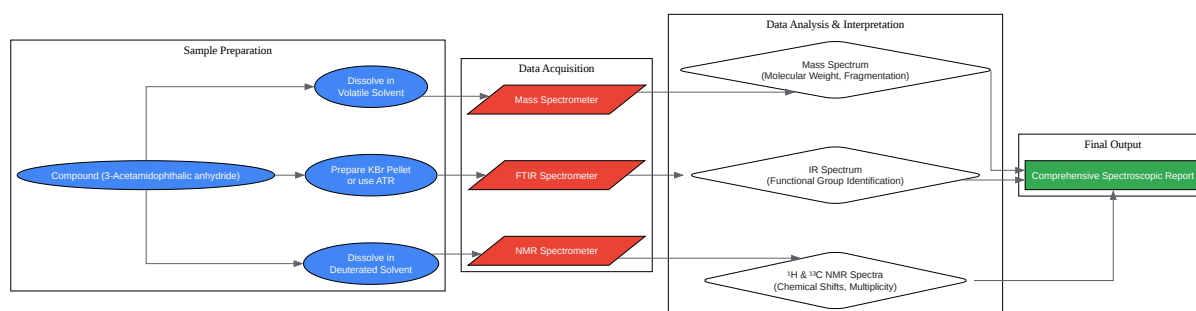
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- **Data Acquisition:** Introduce the sample into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage. In EI, the sample is bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.

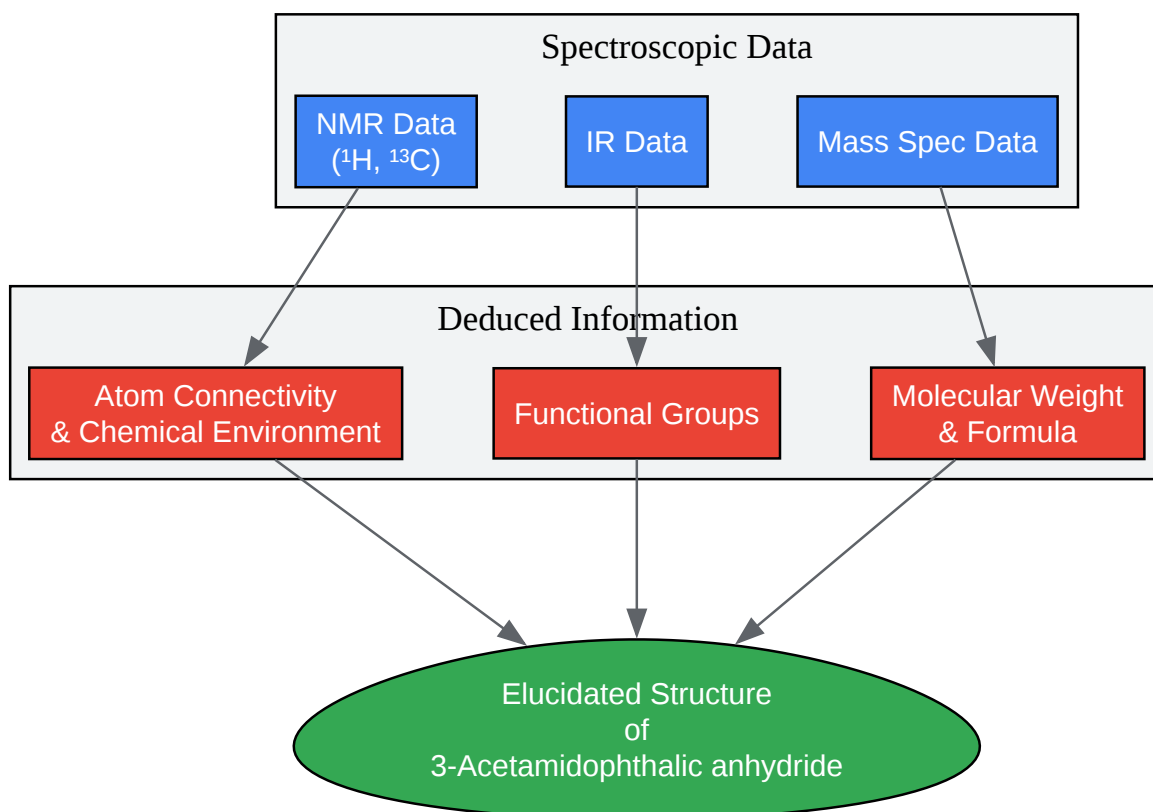
## Visualized Workflows

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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